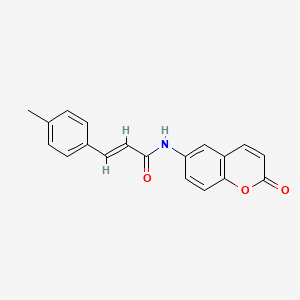

(2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-3-(4-methylphenyl)-N-(2-oxochromen-6-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c1-13-2-4-14(5-3-13)6-10-18(21)20-16-8-9-17-15(12-16)7-11-19(22)23-17/h2-12H,1H3,(H,20,21)/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJOZSYVXPWJPA-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-methylbenzaldehyde and 6-amino-2H-chromen-2-one.

Condensation Reaction: The 4-methylbenzaldehyde undergoes a condensation reaction with 6-amino-2H-chromen-2-one in the presence of a base such as sodium hydroxide or potassium carbonate. This step forms the intermediate Schiff base.

Cyclization: The intermediate Schiff base is then subjected to cyclization under acidic conditions to form the final product, (2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Knoevenagel Condensation

The α,β-unsaturated amide moiety in the compound is synthesized via Knoevenagel condensation , a reaction between an aldehyde (e.g., chromen-6-carbaldehyde) and an active methylene compound (e.g., 4-methylphenylacetonitrile) in the presence of a base like piperidine or triethylamine . This reaction forms the conjugated enamide system.

Example Reaction Pathway:

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Chromen-6-carbaldehyde + 4-methylphenylacetonitrile | Ethanol, piperidine, reflux (5–6 h) | (2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide | ~65% |

Nucleophilic Additions to the α,β-Unsaturated Amide

The electron-deficient double bond in the enamide undergoes Michael additions with nucleophiles (e.g., amines, thiols). For example, reaction with hydrazine derivatives forms pyrazoline or pyrazole rings .

Key Reaction:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux (3 h) | Pyrazolidine-4-carbonitrile derivative | Cyclization occurs via intramolecular attack of the hydrazide nitrogen . |

Hydrolysis of the Amide Bond

The amide linkage is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Hydrolysis Conditions:

-

Acidic: 6M HCl, reflux (12 h) → Chromen-6-ylprop-2-enoic acid.

-

Basic: NaOH (10%), ethanol, reflux (8 h) → Sodium salt of the acid.

Electrophilic Aromatic Substitution on the Chromenone Core

The chromen-2-one ring undergoes nitration or sulfonation at the C-5 or C-7 positions due to the electron-donating effects of the lactone oxygen .

Example Nitration:

| Reagent | Product | Yield |

|---|---|---|

| HNO₃/H₂SO₄ (1:3), 0°C | 5-Nitro-2-oxo-2H-chromen-6-yl derivative | ~50% |

Cyclization Reactions

The α,β-unsaturated amide participates in heterocyclization with thiourea or urea to form thiazole or pyrimidine derivatives .

Thiazole Formation:

| Reagent | Conditions | Product |

|---|---|---|

| Thiourea + Phenacyl bromide | Ethanol, reflux (4 h) | 1,3-Thiazol-2-amine derivative |

Oxidation of the Chromenone Ring

The lactone ring is resistant to oxidation, but the methyl group on the phenyl substituent can be oxidized to a carboxylic acid using KMnO₄ .

Oxidation Pathway:

| Reagent | Product | Conditions |

|---|---|---|

| KMnO₄ (aq), H₂SO₄ | 4-Carboxyphenyl-substituted derivative | 70°C, 6 h |

Photochemical Reactions

The chromenone core exhibits photodimerization under UV light (λ = 300–350 nm), forming cyclobutane-linked dimers .

Biological Activity and Derivatization

While beyond strict reaction chemistry, the compound’s bioactivity (e.g., antimicrobial) is enhanced by introducing halogens or sulfonyl groups via electrophilic substitution or amide coupling .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of coumarin derivatives, including (2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide, as anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown efficacy in inhibiting cell proliferation and inducing apoptosis in breast and colon cancer cells .

Antimicrobial Activity

Coumarin derivatives are also recognized for their antimicrobial properties. (2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide has been investigated for its effectiveness against bacterial and fungal strains. Studies suggest that modifications in the coumarin structure can enhance antimicrobial activity, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been documented in various studies. Coumarins are known to inhibit pro-inflammatory cytokines and enzymes, which could lead to therapeutic applications in treating inflammatory diseases such as arthritis and asthma .

Fluorescent Sensors

The unique structural features of (2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide make it suitable for use in fluorescent chemosensors. Research has demonstrated that coumarin derivatives can be employed to detect metal ions and small biomolecules due to their fluorescence properties . This application is particularly valuable in environmental monitoring and biochemical assays.

Polymer Chemistry

In polymer science, coumarin derivatives are being explored as photoinitiators for polymerization processes. Their ability to absorb UV light and initiate radical polymerization makes them useful in the development of new materials with specific properties .

Chromatographic Applications

The compound can be utilized in chromatography as a standard reference material due to its distinct chemical properties. Its stability and solubility characteristics facilitate its use in high-performance liquid chromatography (HPLC) for separating complex mixtures .

Spectroscopic Studies

(2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide can serve as a model compound for spectroscopic studies, particularly in NMR and UV-visible spectroscopy. Its well-defined structure allows researchers to study the effects of substituents on electronic properties and reactivity .

Mechanism of Action

The mechanism of action for (2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The chromone moiety can inhibit enzymes involved in inflammation and oxidative stress, while the phenyl group can enhance binding affinity to specific receptors.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Key Observations :

- Conversely, halogenated and methoxy substituents () increase steric bulk and electronegativity, likely reducing solubility but improving binding affinity to hydrophobic protein pockets .

- Melting Points: The dimethylamino analog (192°C) exhibits a higher melting point than typical coumarin derivatives, likely due to intermolecular hydrogen bonding from the -OH group (IR peak at 3125 cm⁻¹) and polar interactions .

Bioactivity Profiling and Mode of Action

highlights that structurally similar compounds cluster into groups with analogous bioactivity profiles. For example:

- Coumarin-based Enamides : These compounds often target serine/threonine kinases or estrogen receptors due to the coumarin scaffold’s ability to mimic ATP or steroid motifs .

- Substituent-Driven Selectivity: The dimethylamino analog () may exhibit enhanced interactions with charged residues in kinase active sites, while halogenated derivatives () could preferentially bind to hydrophobic pockets in metabolic enzymes (e.g., cytochrome P450) .

Computational and Graph-Based Comparisons

emphasizes that graph-theoretical methods better capture structural similarities than bit-vector approaches. For the target compound:

- Graph Comparison: The enamide backbone and coumarin moiety form a rigid core, distinguishing it from non-coumarin derivatives. Substituent variations (methyl vs. dimethylamino) alter node-edge relationships in graph representations, impacting similarity scores .

- Lumping Strategy : As per , the target compound could be grouped with other coumarin derivatives in kinetic models, though bioactivity differences () caution against overgeneralization .

Biological Activity

The compound (2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide, with the CAS Number 924821-72-7, is a derivative of coumarin known for its diverse biological activities. This article aims to detail its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

The molecular formula of (2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide is C₁₉H₁₅NO₃, with a molecular weight of 305.3 g/mol. The structure consists of a coumarin core linked to an enamide group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 924821-72-7 |

| Molecular Formula | C₁₉H₁₅NO₃ |

| Molecular Weight | 305.3 g/mol |

Biological Activity Overview

Research has shown that coumarin derivatives exhibit various biological properties, including:

- Antioxidant Activity : Coumarin compounds are known for their ability to scavenge free radicals, thereby reducing oxidative stress in cells. Studies have demonstrated that (2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide exhibits significant antioxidant properties, making it a candidate for further investigation in oxidative stress-related diseases .

- Antimicrobial Properties : Preliminary studies indicate that this compound possesses antibacterial and antifungal activities. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which are key players in inflammatory responses .

- Antitumor Activity : There is emerging evidence supporting the antitumor effects of coumarin derivatives. Specifically, (2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of caspases .

The biological activities of (2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of hydroxyl groups in the coumarin structure enhances its ability to donate electrons and neutralize free radicals.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Gene Expression Modulation : Research indicates that this compound can influence the expression of genes related to apoptosis and cell cycle regulation.

Case Studies

Several studies have explored the biological activity of related compounds and their implications:

- Antioxidant Study : A study published in Molecules demonstrated that similar coumarin derivatives exhibited strong antioxidant properties through DPPH radical scavenging assays .

- Antimicrobial Evaluation : Research conducted on a series of coumarin derivatives showed promising results against a range of microbial pathogens, indicating their potential as therapeutic agents .

- Antitumor Mechanism : A study highlighted the ability of coumarin derivatives to induce apoptosis in human cancer cell lines via mitochondrial pathways .

Q & A

Q. What are the established synthetic routes for (2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide, and what reaction conditions optimize yield and purity?

- Methodological Answer: The synthesis typically involves a condensation reaction between 4-methylbenzaldehyde and 2-oxo-2H-chromen-6-amine under basic conditions (e.g., NaOH or K₂CO₃). Optimizing reaction temperature (60–80°C) and using catalysts like acetic anhydride can improve yield. Purification via column chromatography with ethyl acetate/hexane mixtures enhances purity. Comparative studies with halogenated analogs suggest that electron-withdrawing substituents on the phenyl ring may require adjusted reaction times .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

- Methodological Answer:

- X-ray crystallography : Use SHELX for refinement, particularly SHELXL for handling anisotropic displacement parameters. WinGX/ORTEP can visualize electron density maps and generate publication-quality diagrams .

- Spectroscopy : ¹H/¹³C NMR confirms the (E)-configuration of the propenamide group, while IR spectroscopy validates the amide carbonyl stretch (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact mass verification .

Q. How is the biological activity (e.g., antimicrobial, anticancer) of this compound typically assessed in preclinical studies?

- Methodological Answer:

- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. For antimicrobial activity, use broth microdilution against Gram-positive/negative bacteria.

- Mechanistic studies : Compare IC₅₀ values with structurally similar compounds, such as fluorinated or brominated analogs, to identify substituent effects on potency .

Advanced Research Questions

Q. What computational strategies (e.g., molecular docking) are employed to predict the target binding interactions of this compound?

- Methodological Answer: AutoDock Vina is recommended for docking studies due to its improved scoring function and multithreading efficiency. Prepare the ligand and receptor files using Open Babel, and validate binding poses with MD simulations (e.g., GROMACS). Compare results with known vanilloid receptor antagonists to identify key hydrogen-bonding interactions .

Q. How can researchers address challenges in crystallographic refinement, such as disorder or twinning, for this compound?

- Methodological Answer: For disordered regions, apply SHELXL’s PART instruction to model alternative conformations. For twinning, use the TWIN command with BASF refinement. Validate with R-factor convergence (<5% discrepancy) and check for pseudo-merohedral twinning using PLATON .

Q. What structure-activity relationship (SAR) insights can be drawn from comparing this compound with halogenated or alkylated analogs?

- Methodological Answer:

- Halogenated analogs : Fluorine substitution increases electronegativity, enhancing binding to polar residues (e.g., Tyr in enzyme active sites).

- Alkylated analogs : Methyl or propyl groups improve lipophilicity, aiding membrane permeability but may reduce solubility.

Tabulate IC₅₀ values and ligand efficiency metrics (e.g., LE, LLE) for systematic SAR analysis .

Q. How should contradictory results in biological activity between similar enamide derivatives be methodologically reconciled?

- Methodological Answer:

- Re-evaluate assay conditions : Ensure consistent pH, temperature, and solvent controls (e.g., DMSO concentration ≤0.1%).

- Purity verification : Use HPLC-MS to rule out degradation products.

- Off-target profiling : Perform kinome-wide screening to identify unintended interactions .

Q. What advanced computational methods optimize the synthetic pathway for this compound to reduce byproducts?

Q. Which refinement protocols are recommended for low-resolution crystallographic data of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.